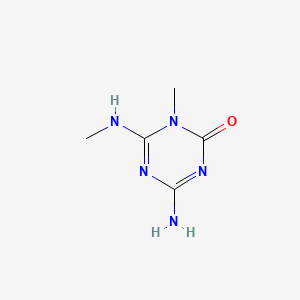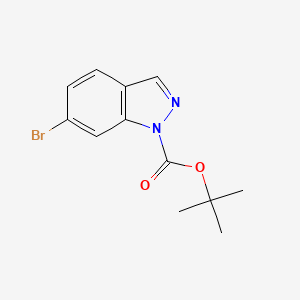
Methyl Heptadecanoate-d3
描述
Methyl Heptadecanoate-d3, also known as Margaric Acid Methyl Ester-d3, is a deuterated form of Methyl Heptadecanoate. It is a saturated fatty acid ester with the molecular formula C18H33D3O2 and a molecular weight of 287.48. This compound is primarily used as an internal standard in various analytical techniques, including gas chromatography and mass spectrometry, due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Methyl Heptadecanoate-d3 can be synthesized through the esterification of Heptadecanoic Acid with Methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:
Heptadecanoic Acid+Methanol-d4H2SO4Methyl Heptadecanoate-d3+Water
Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation and crystallization techniques.
化学反应分析
Types of Reactions: Methyl Heptadecanoate-d3 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong base or acid, this compound can be hydrolyzed back to Heptadecanoic Acid and Methanol-d4.
Reduction: Reduction of this compound can yield Heptadecanol-d3.
Oxidation: Oxidation can convert this compound to Heptadecanoic Acid-d3.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Hydrolysis: Heptadecanoic Acid-d3 and Methanol-d4.
Reduction: Heptadecanol-d3.
Oxidation: Heptadecanoic Acid-d3.
科学研究应用
Methyl Heptadecanoate-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and mass spectrometry for the quantification of fatty acids and other compounds.
Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medical Research: Utilized in the study of lipid metabolism and related disorders.
Industrial Applications: Used in the production of biodiesel and as a reference material in quality control processes.
作用机制
The mechanism of action of Methyl Heptadecanoate-d3 involves its incorporation into analytical systems as a stable isotopic standard. Its deuterium labeling allows for precise quantification and differentiation from non-labeled compounds. In biological systems, it mimics the behavior of natural fatty acids, allowing researchers to study metabolic pathways and interactions.
相似化合物的比较
Methyl Heptadecanoate-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Methyl Heptadecanoate: The non-deuterated form, used in similar applications but without the isotopic labeling.
Methyl Palmitate: Another fatty acid ester used as an internal standard in analytical techniques.
Methyl Stearate: A longer-chain fatty acid ester with similar applications in analytical and industrial processes.
This compound stands out due to its specific use in isotopic labeling, making it invaluable in precise analytical and research applications.
属性
IUPAC Name |
trideuteriomethyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)


![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)


![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
